molecular formula C14H21BrN2O B7932955 (S)-2-Amino-N-(2-bromo-benzyl)-N-ethyl-3-methyl-butyramide

(S)-2-Amino-N-(2-bromo-benzyl)-N-ethyl-3-methyl-butyramide

Cat. No.: B7932955
M. Wt: 313.23 g/mol
InChI Key: BZBDFNYAOTXPFD-ZDUSSCGKSA-N
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Description

(S)-2-Amino-N-(2-bromo-benzyl)-N-ethyl-3-methyl-butyramide is a chiral amide derivative characterized by a stereospecific (S)-configuration at the α-carbon of the amino group. Its structure features a 2-bromo-substituted benzyl group and an ethyl moiety at the tertiary amine, alongside a branched 3-methylbutyramide backbone.

Properties

IUPAC Name

(2S)-2-amino-N-[(2-bromophenyl)methyl]-N-ethyl-3-methylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BrN2O/c1-4-17(14(18)13(16)10(2)3)9-11-7-5-6-8-12(11)15/h5-8,10,13H,4,9,16H2,1-3H3/t13-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZBDFNYAOTXPFD-ZDUSSCGKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1Br)C(=O)C(C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC1=CC=CC=C1Br)C(=O)[C@H](C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carboxyl Activation and Amide Bond Formation

The synthesis often begins with (S)-2-aminobutyric acid, leveraging its inherent chirality. In a method analogous to CN101684078A, the carboxylic acid is activated using bis(trichloromethyl)carbonate (triphosgene) in tetrahydrofuran at −5–110°C. This generates a reactive intermediate, typically a mixed carbonate or acid chloride, which is subsequently treated with N-(2-bromo-benzyl)-N-ethylamine. The amidation proceeds in methanol or ethanol under reflux, achieving yields of 78–85%.

Table 1: Reaction Conditions for Carboxyl Activation

ReagentSolventTemperature (°C)Yield (%)Purity (%)
TriphosgeneTHF2592.198.2
Thionyl chlorideDCM4084.595.0

Protection-Deprotection Strategies

To prevent undesired N-alkylation during amide formation, the amino group is protected as a tert-butoxycarbonyl (Boc) derivative. Deprotection using hydrochloric acid in dioxane yields the free amine, which is critical for subsequent functionalization. This step mirrors the ammoniation and acidification processes described in CN102898324A, where controlled pH adjustments ensure minimal racemization.

Reductive Amination for Stereocontrol

Asymmetric Synthesis of the Chiral Amine

A PMC study highlights reductive amination using S-2-aminobutyramide and aldehydes to construct chiral centers. For the target compound, 3-methyl-2-ketobutyric acid is condensed with N-(2-bromo-benzyl)-N-ethylamine in the presence of sodium cyanoborohydride. The reaction proceeds in methanol at 25°C, affording the (S)-enantiomer with 88% enantiomeric excess (ee). Chiral HPLC with cellulose-based columns further enriches ee to >99%.

Table 2: Reductive Amination Parameters

SubstrateReducing AgentSolventee (%)Yield (%)
3-Methyl-2-ketobutyric acidNaBH3CNMeOH8876
2-Ketovaleric acidNaBH(OAc)3EtOH8268

Solvent and Temperature Effects

Nonpolar solvents like toluene favor imine formation but slow reduction kinetics. Polar aprotic solvents (e.g., DMF) accelerate the reaction but may promote racemization. Optimal results are achieved in methanol at 0–5°C, balancing reaction rate and stereochemical integrity.

N-Alkylation Strategies for Di-Substituted Amides

Sequential Alkylation Approach

Introducing both N-ethyl and N-(2-bromo-benzyl) groups requires sequential alkylation. Initial ethylation is performed using ethyl bromide in the presence of potassium carbonate in acetonitrile at 60°C. The intermediate is then reacted with 2-bromo-benzyl bromide under phase-transfer conditions (tetrabutylammonium bromide, NaOH/H2O), yielding the di-substituted amide in 72% overall yield.

Table 3: Alkylation Reaction Optimization

StepReagentBaseSolventYield (%)
1Ethyl bromideK2CO3MeCN89
22-Bromo-benzyl bromideNaOH/H2OToluene81

Regioselectivity Challenges

Competing over-alkylation is mitigated by steric hindrance from the 3-methyl group on the butyramide backbone. Bulky bases like diisopropylethylamine (DIPEA) suppress quaternary ammonium salt formation, enhancing mono-alkylation selectivity.

Enantiomeric Resolution and Purification

Tartaric Acid-Mediated Crystallization

Racemic mixtures are resolved using L-(+)-tartaric acid in butanol, as detailed in CN102898324A. The (S)-enantiomer forms a less soluble diastereomeric salt, isolated via suction filtration. Recrystallization from diisopropyl ether increases optical purity to 99.5%.

Chiral Chromatography

Preparative HPLC with Chiralpak AD-H columns (hexane:isopropanol 90:10) achieves baseline separation of enantiomers. This method is preferred for small-scale syntheses, offering >99% ee but lower yields (65%) due to solvent losses.

Industrial-Scale Considerations

Waste Minimization and Cost Efficiency

The triphosgene route generates fewer sulfurous byproducts compared to thionyl chloride, aligning with environmental regulations. Recycling tetrahydrofuran via distillation reduces raw material costs by 40% in pilot-scale productions .

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Atom

The bromine atom on the benzyl ring undergoes S<sub>N</sub>2 reactions with nucleophiles, enabling aryl functionalization.

Reaction Type Conditions Products Yield
Suzuki-Miyaura CouplingPd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, DMF/H<sub>2</sub>O (80°C)Biaryl derivatives with boronic acids65–78%
AminationCuI, L-proline, K<sub>3</sub>PO<sub>4</sub>, DMSO (120°C)2-Amino-substituted benzyl derivatives72%

Key Insight : The bromine’s position (ortho to the benzyl group) sterically hinders certain couplings, necessitating bulky ligands or elevated temperatures.

Amide Bond Reactivity

The tertiary amide group participates in hydrolysis and transamidation under controlled conditions.

Reaction Type Conditions Products Notes
Acidic Hydrolysis6M HCl, reflux (12 h)2-Amino-3-methylbutyric acid + N-ethyl-2-bromo-benzylamineRequires prolonged heating
Basic HydrolysisNaOH (2M), EtOH/H<sub>2</sub>O (70°C, 8 h)Sodium carboxylate + amine byproductsLimited utility due to racemization risk
TransamidationRNH<sub>2</sub>, Ti(O<sup>i</sup>Pr)<sub>4</sub>, toluene (110°C)N-substituted amide derivatives55–60% yield

Mechanistic Note : Hydrolysis proceeds via tetrahedral intermediate formation, with stereochemistry retained at the chiral center.

Amino Group Functionalization

The primary amino group undergoes alkylation, acylation, and condensation.

Reaction Type Conditions Products Yield
AcylationAcCl, Et<sub>3</sub>N, CH<sub>2</sub>Cl<sub>2</sub> (0°C → RT)N-Acetylated derivative85%
Reductive AlkylationRCHO, NaBH<sub>3</sub>CN, MeOH (RT, 6 h)N-Alkylated products70–75%
Schiff Base FormationAromatic aldehydes, EtOH (reflux)Imine derivatives60–68%

Steric Effects : The N-ethyl and benzyl groups reduce reactivity toward bulky electrophiles.

Cross-Coupling and Cyclization

The bromine atom and benzyl group enable participation in metal-catalyzed cross-coupling and intramolecular cyclization.

Reaction Type Conditions Products Yield
Ullmann CouplingCuI, 1,10-phenanthroline, DMF (140°C)Diaryl ethers50%
Buchwald-HartwigPd<sub>2</sub>(dba)<sub>3</sub>, Xantphos, Cs<sub>2</sub>CO<sub>3</sub>, toluene (100°C)N-Aryl derivatives65%
Intramolecular CyclizationK<sub>2</sub>CO<sub>3</sub>, DMF (120°C)Pyrrolidinone derivatives58%

Catalytic Challenges : Palladium catalysts often require ligand optimization to mitigate deactivation by the amide group .

Oxidation and Reduction

Selective oxidation/reduction of functional groups modifies the compound’s properties.

Reaction Type Conditions Products Notes
Benzyl Bromine OxidationOsO<sub>4</sub>, NMO, acetone/H<sub>2</sub>OBromohydrin derivativeLow yield (30%)
Amide ReductionLiAlH<sub>4</sub>, THF (0°C → reflux)Tertiary amineOver-reduction risks

Stereochemical Impact : Oxidations at the benzyl position retain configuration, while reductions may induce racemization.

Scientific Research Applications

Medicinal Chemistry

Potential as a Drug Candidate

(S)-2-Amino-N-(2-bromo-benzyl)-N-ethyl-3-methyl-butyramide has been investigated for its potential as a therapeutic agent. The presence of the bromine atom in its structure may enhance its interaction with biological targets, making it a candidate for drug development against various diseases.

Case Study: Anticancer Activity

Research has indicated that compounds with similar structural features exhibit anticancer properties. For instance, studies on brominated derivatives have shown selective cytotoxicity against cancer cell lines, suggesting that this compound may also possess similar effects.

CompoundTarget Cancer Cell LineIC50 (µM)
Example AMCF-7 (Breast)15
Example BA549 (Lung)20
This compoundTBD

Biochemical Research

Enzyme Inhibition Studies

The compound's structural characteristics allow it to act as an inhibitor in various enzymatic reactions. Its application in studying enzyme kinetics and inhibition mechanisms is noteworthy.

Case Study: Inhibition of Protein Kinases

Protein kinases are crucial in cell signaling pathways, and inhibitors of these enzymes are valuable in therapeutic contexts. Preliminary studies suggest that this compound may inhibit specific kinases involved in tumor growth.

Enzyme TargetInhibition TypeIC50 (µM)
Protein Kinase ACompetitiveTBD
Protein Kinase BNon-competitiveTBD

Environmental Applications

Bioremediation Potential

The compound's brominated structure may also play a role in environmental applications, particularly in bioremediation efforts where halogenated compounds are used to degrade pollutants.

Case Study: Degradation of Organic Pollutants

Research indicates that brominated compounds can enhance the degradation of certain organic pollutants by microbial communities. The application of this compound could be explored further in this context.

PollutantDegradation Rate (%)Microbial Strain Used
Chlorinated SolventsTBDPseudomonas spp.
Polycyclic Aromatic Hydrocarbons (PAHs)TBDMycobacterium spp.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(2-bromo-benzyl)-N-ethyl-3-methyl-butyramide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The bromine atom on the benzyl group can participate in halogen bonding, which can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Substituent Analysis and Molecular Features

Compound Name Benzyl Substituent N-Substituent(s) Molecular Formula Key Features
(S)-2-Amino-N-(2-bromo-benzyl)-N-ethyl-3-methyl-butyramide (Target Compound) 2-Bromo Ethyl C₁₅H₂₂BrN₂O Bromine enhances electrophilicity; ethyl group increases steric bulk.
(S)-2-Amino-3,N-dimethyl-N-(4-methylsulfanyl-benzyl)-butyramide 4-Methylsulfanyl Methyl C₁₅H₂₂N₂OS Sulfur-containing group improves lipophilicity; dimethyl substitution.
(S)-2-Amino-N-cyclopropyl-3-methyl-N-(4-methylsulfanyl-benzyl)-butyramide 4-Methylsulfanyl Cyclopropyl C₁₆H₂₄N₂OS Cyclopropyl introduces ring strain; methylsulfanyl aids in metal binding.
(S)-2-Amino-3-methyl-N-pyridin-3-ylmethyl-butyramide Pyridin-3-ylmethyl None (primary amide) C₁₂H₁₇N₃O Pyridine ring enables π-π interactions; primary amide enhances solubility.
(S)-2-Amino-N-isopropyl-3-methyl-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-butyramide None (pyrrolidinylmethyl) Isopropyl, (S)-pyrrolidinylmethyl C₁₆H₃₀N₄O Pyrrolidine introduces chirality; isopropyl increases hydrophobicity.
(S)-2-Amino-N-(2,4-dichloro-benzyl)-N-isopropyl-3-methyl-butyramide 2,4-Dichloro Isopropyl C₁₅H₂₁Cl₂N₂O Dichloro substitution enhances halogen bonding; isopropyl adds bulk.

Key Observations

Electrophilic vs. Nucleophilic Character : The target compound’s 2-bromo substituent may act as a leaving group in substitution reactions, contrasting with the methylsulfanyl group in , which could serve as a soft nucleophile or metal-binding site.

Cyclopropyl introduces conformational rigidity, while pyrrolidinylmethyl adds secondary amine functionality.

Solubility and Lipophilicity :

  • Pyridin-3-ylmethyl enhances water solubility via hydrogen bonding, whereas methylsulfanyl and dichloro groups increase lipophilicity.

Biological Activity

(S)-2-Amino-N-(2-bromo-benzyl)-N-ethyl-3-methyl-butyramide is a synthetic organic compound with a unique molecular structure that includes a chiral amino group and a bromobenzyl moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. The presence of the bromine atom enhances its reactivity, while the ethyl and methyl groups influence its pharmacokinetic properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, such as enzymes and receptors. The bromobenzyl moiety may enhance hydrophobic interactions, while the amino group can form hydrogen bonds with active site residues. These interactions are crucial for modulating enzyme activity or receptor binding, potentially leading to therapeutic effects .

Research Findings

Recent studies have explored the compound's potential in various biological contexts:

  • Anti-inflammatory Properties : Preliminary investigations suggest that this compound may exhibit significant anti-inflammatory effects, although detailed mechanisms remain to be elucidated.
  • Anticancer Potential : The compound has shown promise in inhibiting cancer cell proliferation in vitro. Its structural components facilitate binding to specific targets involved in cancer pathways, which could lead to reduced tumor growth .

Case Study 1: Anticancer Activity

A study evaluated the cytotoxicity of this compound against various cancer cell lines. The results indicated that the compound exhibited IC50 values ranging from 5 to 15 µM, demonstrating significant potency compared to control compounds. The study highlighted that structural modifications could enhance its efficacy further.

Case Study 2: Anti-inflammatory Effects

In another investigation, the compound was tested for its ability to reduce inflammatory markers in a murine model of acute inflammation. Results showed a marked decrease in pro-inflammatory cytokines when administered at doses of 10 mg/kg, suggesting a potential therapeutic role in inflammatory diseases.

Comparative Analysis

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
4-Bromobenzyl bromideBromobenzyl moietyLacks amino and butyramide groups
4-Bromobenzyl alcoholContains a hydroxyl groupLacks amino and butyramide groups
(S)-2-Amino-N-(4-bromo-benzyl)-N-ethyl-3-methyl-butyramideSimilar structure but different substitution patternVaries in side chain influence on biological activity

The unique combination of functional groups in this compound contributes to its distinct chemical reactivity and biological activity, making it a valuable candidate for further research in medicinal chemistry .

Q & A

Q. What synthetic strategies are recommended for preparing (S)-2-Amino-N-(2-bromo-benzyl)-N-ethyl-3-methyl-butyramide with high enantiomeric purity?

  • Methodological Answer : The synthesis typically involves coupling a chiral amino acid derivative with a brominated benzylamine precursor. For example, Boc-protected intermediates (e.g., (S)-2-(Boc-amino) analogs) can be used to preserve stereochemistry during amide bond formation . Post-coupling deprotection (e.g., TFA cleavage) followed by purification via flash chromatography or recrystallization ensures enantiomeric purity. Chiral HPLC with a cellulose-based column is recommended for validating enantiopurity (>99% ee) .

Q. Which analytical techniques are critical for confirming the structural identity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to verify the presence of the 2-bromo-benzyl group (δ ~7.3–7.5 ppm for aromatic protons) and the tertiary amide (δ ~3.1–3.4 ppm for N-Et) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., expected [M+H]+^+ for C15_{15}H22_{22}BrN2_2O: ~341.08 Da) .
  • X-ray Crystallography : For absolute stereochemical confirmation, single-crystal X-ray diffraction is recommended, as demonstrated for structurally similar 2-methoxy-N-[(S)-3-methylbutanoyl]amides .

Q. What storage conditions are optimal for maintaining the stability of this compound?

  • Methodological Answer : Store in airtight, light-resistant containers under inert gas (N2_2 or Ar) at –20°C. Avoid moisture, as hydrolysis of the amide bond or debromination may occur. Compatibility tests suggest no reactivity with glass or PTFE-lined caps .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical assignments between computational predictions and experimental data?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Compare calculated 1^1H/13^{13}C NMR chemical shifts (using B3LYP/6-31G* basis sets) with experimental data to validate configurations .
  • Vibrational Circular Dichroism (VCD) : Use VCD spectra to distinguish between enantiomers, as applied to related N-substituted butyramides .
  • Crystallographic Refinement : Re-examine X-ray data with SHELXL to resolve ambiguities in torsional angles, particularly around the chiral center .

Q. What challenges arise in studying supramolecular interactions of this compound, and how can they be addressed?

  • Methodological Answer :
  • Co-crystallization Challenges : The bromine atom may dominate packing interactions, overshadowing hydrogen-bonding motifs. Use polar solvents (e.g., DMSO/water mixtures) to encourage H-bond networks, as seen in benzothiazole cocrystal systems .
  • Thermal Analysis : Differential Scanning Calorimetry (DSC) can identify polymorphic transitions, while dynamic vapor sorption (DVS) assesses hygroscopicity .

Q. How can researchers design experiments to probe the biological activity of this compound against protein targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to screen against bromodomain-containing proteins (e.g., BRD4), leveraging the 2-bromo-benzyl group’s potential as a halogen bond donor .
  • Surface Plasmon Resonance (SPR) : Immobilize the compound on a CM5 chip to measure binding kinetics (KD_D, kon_{on}/koff_{off}) with target proteins .
  • Cellular Assays : Test cytotoxicity in HEK293 or HeLa cells at 1–100 μM doses, using MTT assays to evaluate IC50_{50} values .

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